An In-Depth Technical Guide to the In Vivo Toxicity and Safety Profile of 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
An In-Depth Technical Guide to the In Vivo Toxicity and Safety Profile of 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
An In-Depth Technical Guide to the In Vivo Toxicity and Safety Profile of 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
Abstract
This technical guide provides a comprehensive framework for the in vivo toxicity and safety assessment of 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, a novel compound within the benzodiazepine class. Given the limited publicly available safety data on this specific molecule, this document synthesizes the known toxicological profile of the benzodiazepine class with internationally recognized preclinical testing guidelines. It is designed to serve as an essential resource for researchers, scientists, and drug development professionals, offering a structured, field-proven approach to navigating the preclinical safety evaluation required for new chemical entities. The guide details the scientific rationale, experimental protocols, and key endpoints for a battery of necessary in vivo studies, ensuring a self-validating system for robust safety characterization.
Introduction and Core Compound Profile
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is a heterocyclic compound featuring the core structure of a benzodiazepine, a class of psychoactive drugs widely known for their depressant effects on the central nervous system (CNS).[3] The core chemical structure of benzodiazepines consists of a fused benzene and diazepine ring.[2] Modifications to this structure, such as the methyl group at the 7-position in the target compound, can significantly alter pharmacological properties, potency, and pharmacokinetics.[2]
While specific pharmacological data for 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is not extensively documented in public literature, its structural similarity to other benzodiazepines suggests potential anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2][4] These effects are typically mediated through positive allosteric modulation of the GABA-A receptor.[3]
The dihydrochloride salt of this compound has been classified with several hazard codes, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation and drowsiness.[1][5] This preliminary hazard assessment underscores the necessity for a thorough in vivo safety evaluation before any clinical consideration. This guide outlines the critical studies required to build a comprehensive safety profile, adhering to guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Preclinical In Vivo Toxicity Evaluation Program: A Strategic Framework
The development of any new pharmaceutical agent requires a systematic and rigorous preclinical safety evaluation. The following sections detail a proposed testing program for 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, designed to identify potential hazards, establish a dose-response relationship, and determine a safe starting dose for potential first-in-human studies.
Caption: High-level workflow for the preclinical safety evaluation of a novel compound.
Acute Oral Toxicity Study
Scientific Rationale: The primary objective of an acute toxicity study is to determine the potential for a substance to cause adverse health effects from a single, short-term exposure. This study provides a preliminary understanding of the compound's intrinsic toxicity, helps classify it for hazard labeling, and is crucial for selecting dose levels for subsequent repeated-dose studies.[6][7]
Regulatory Context: The OECD Test Guideline 425 (Acute Oral Toxicity: Up-and-Down Procedure) is the recommended methodology. This approach minimizes animal usage while providing a statistically robust estimation of the LD50 (the dose lethal to 50% of the test population).[8][9]
Experimental Protocol: OECD 425 (Up-and-Down Procedure)
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Species Selection: The preferred species is the rat, typically using young, healthy, nulliparous, and non-pregnant females, as they are often slightly more sensitive.[9]
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Acclimatization: Animals are acclimatized to laboratory conditions for at least five days prior to dosing.
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Dosing: A single animal is dosed with the test substance via oral gavage. The starting dose is selected just below the best preliminary estimate of the LD50.
-
Observation: The animal is observed for signs of toxicity with special attention during the first 4 hours and then daily for a total of 14 days.[8] Body weight is recorded weekly.
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Sequential Dosing: If the animal survives, the next animal is dosed at a higher level (typically a factor of 3.2). If the animal dies, the next animal receives a lower dose.[9] This sequential process continues, typically using a total of 5-6 animals, until the stopping criteria are met.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Key Endpoints:
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LD50 value and confidence intervals.
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Observed signs of toxicity (e.g., changes in behavior, respiration, motor activity).
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Time of onset and duration of symptoms.
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Body weight changes.
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Gross pathological findings.
Caption: Decision workflow for the OECD 425 Up-and-Down Procedure.
Repeated-Dose Sub-Chronic Oral Toxicity Study (90-Day)
Scientific Rationale: This study is designed to characterize the toxicological profile following repeated administration over a significant portion of the animal's lifespan. It provides critical information on target organ toxicity, the potential for cumulative effects, and helps establish a No-Observed-Adverse-Effect-Level (NOAEL).[10] The NOAEL is a cornerstone for calculating the safe starting dose in human clinical trials.[11]
Regulatory Context: This study should be conducted in accordance with OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).[12][13]
Experimental Protocol: OECD 408
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Species and Strain: The rat is the preferred rodent species.[12] At least two species (one non-rodent) are typically required for regulatory submission.[14]
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Group Allocation: At least three dose groups (low, mid, high) and a concurrent control group are used. Each group should consist of at least 10 males and 10 females.[10] A satellite group for recovery assessment may also be included.
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Dose Selection: Doses are selected based on data from the acute toxicity study. The high dose should induce some toxic effects but not mortality, the low dose should ideally produce no effects, and the mid-dose should be intermediate.
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Administration: The test substance is administered orally (e.g., by gavage) daily for 90 days.
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In-Life Observations:
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Clinical Signs: Daily detailed observations for signs of toxicity.
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Body Weight and Food Consumption: Recorded weekly.
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Ophthalmology: Examination before treatment and at termination.
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Neurological Assessment: Functional observational battery (FOB) and motor activity tests.
-
-
Terminal Procedures:
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Hematology and Clinical Biochemistry: Blood samples are collected for analysis of a comprehensive list of parameters.
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Necropsy and Organ Weights: A full gross necropsy is performed, and major organs are weighed.
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Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related changes are also examined.
-
Key Endpoints & Data Presentation:
| Parameter Category | Key Endpoints |
| In-Life | Clinical signs, body weight trends, food/water consumption, functional observations. |
| Hematology | Red blood cell count, white blood cell count (differential), hemoglobin, hematocrit, platelets. |
| Clinical Biochemistry | Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea nitrogen (BUN), creatinine, electrolytes, glucose, total protein, albumin. |
| Pathology | Organ weights (absolute and relative), gross pathological findings, microscopic histopathological changes in target organs. |
Genotoxicity Assessment
Scientific Rationale: Genotoxicity tests are designed to detect compounds that can induce genetic damage, such as gene mutations or chromosomal aberrations. Since such damage is associated with carcinogenesis and heritable diseases, this battery of tests is a critical component of safety assessment.[15]
Regulatory Context: The standard battery of tests is defined by the ICH S2(R1) guideline.[1][16][17]
The Standard Test Battery:
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A Test for Gene Mutation in Bacteria (Ames Test): This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations to detect substances that can cause a reverse mutation (reversion) to a non-mutant state. It is a rapid and sensitive screen for point mutagens.
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An In Vitro Cytogenetic Test for Chromosomal Damage: This is typically the in vitro micronucleus assay or the chromosomal aberration assay in mammalian cells (e.g., human peripheral blood lymphocytes or Chinese Hamster Ovary cells). It detects agents that cause structural or numerical chromosomal damage (clastogens and aneugens).
-
An In Vivo Test for Genotoxicity: The in vivo mammalian erythrocyte micronucleus test (OECD TG 474) is the most common.[18] It assesses chromosomal damage in the bone marrow of rodents exposed to the test substance. This test is crucial as it accounts for the absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole animal system.[15]
Protocol: In Vivo Rodent Micronucleus Test (OECD TG 474)
-
Dose Administration: Rodents (usually mice or rats) are exposed to the test substance, typically via the intended clinical route, at three dose levels.
-
Sampling: Bone marrow or peripheral blood is sampled at appropriate time points after the final dose.
-
Analysis: Immature (polychromatic) erythrocytes are analyzed for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.
-
Cytotoxicity Assessment: The ratio of polychromatic to normochromatic erythrocytes is calculated to assess bone marrow cytotoxicity.
A positive result in any of these assays would trigger further investigation to understand the mechanism and relevance to human risk.[19]
Reproductive and Developmental Toxicity (DART) Studies
Scientific Rationale: DART studies are essential to identify any adverse effects of the test substance on reproductive function and the developing offspring. This includes effects on male and female fertility, pregnancy, embryonic and fetal development, and postnatal development.
Regulatory Context: Study designs are guided by the ICH S5(R3) guideline.[2][4][5][20][21]
Key Studies in the DART Program:
-
Fertility and Early Embryonic Development: Evaluates effects on gamete production, mating behavior, fertilization, and implantation.
-
Embryo-Fetal Development: Assesses the potential for the compound to induce structural abnormalities (teratogenicity) or death in the developing fetus.
-
Pre- and Postnatal Development: Examines the effects of exposure during late gestation, parturition, and lactation on the F1 generation.
Safety Pharmacology
Scientific Rationale: Safety pharmacology studies are designed to investigate potential life-threatening adverse effects on major physiological systems. For a CNS-active compound like a benzodiazepine, this is particularly critical.
Regulatory Context: The core battery of tests is outlined in ICH S7A and S7B.
Core Battery Studies:
-
Central Nervous System: A functional observational battery (e.g., modified Irwin test) to assess effects on behavior, coordination, sensory and motor function.[22]
-
Cardiovascular System: Assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, non-restrained large animal model (e.g., dog or non-human primate).[22]
-
Respiratory System: Evaluation of respiratory rate and function.[22]
Synthesis and Risk Characterization
The culmination of this comprehensive in vivo testing program is the integration of all data to characterize the overall safety profile of 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. The NOAEL established in the most sensitive species in the most relevant toxicity study (typically the 90-day repeated-dose study) is used to calculate a proposed safe starting dose for Phase I clinical trials. A thorough understanding of the dose-response relationship, the nature of any target organ toxicity, and the genotoxic and reproductive safety profile is paramount for a successful transition from preclinical to clinical development. This structured, guideline-driven approach ensures scientific integrity and provides the robust data package required for regulatory review.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2011). ICH Harmonised Guideline S2(R1): Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link][1]
-
European Medicines Agency. (2020). ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals. [Link][5]
-
U.S. Food and Drug Administration. (2021). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals: Guidance for Industry. [Link][20]
-
Griffin, C. E., Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. Ochsner Journal, 13(2), 214–223. (Note: A general reference for benzodiazepine pharmacology, not specific to the target compound). [Link][2]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2012). ICH S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link][16]
-
Therapeutic Goods Administration (TGA), Australia. (2023). ICH S5 (R3) guideline on detection of reproductive and developmental toxicity for human pharmaceuticals. [Link][21]
-
U.S. Food and Drug Administration. (2021). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals. [Link][4]
-
Nikam, A. V., Gothe, S. R., Pawade, U. V., & Anjankar, M. P. (2023). OECD Guidelines for Acute Oral Toxicity Studies: An Overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 136-141. [Link][6]
-
European Medicines Agency. (2013). ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use. [Link][17]
-
U.S. Food and Drug Administration. (2012). Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link][19]
-
Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. Int. J. Res. Ayurveda Pharm., 14(4), 136-141. [Link][7]
-
Ghiasi, N., Bhansali, R. K., & Marwaha, R. (2021). Benzodiazepines. In StatPearls. StatPearls Publishing. (Note: A general reference for benzodiazepine pharmacology, not specific to the target compound). [Link][3]
-
International Co-operation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (ICCF). Sub-Chronic Oral Toxicity Testing in Laboratory Animals. [Link][11]
-
Organisation for Economic Co-operation and Development. (1998). OECD Guideline for the Testing of Chemicals 408: Repeated Dose 90-day Oral Toxicity Study in Rodents. [Link][12]
-
San-toxic. (2024). OECD 408: 90-day subchronic oral toxicity study in rodents. [Link][10]
-
Organisation for Economic Co-operation and Development. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link][8]
-
Charles River Laboratories. In Vivo Genotoxicity Assays. [Link][23]
-
European Medicines Agency. (1995). ICH S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link][15]
-
Organisation for Economic Co-operation and Development. Test No. 401: Acute Oral Toxicity. [Link][24]
-
Lee, M. Y., et al. (2016). Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. Journal of Cancer Prevention, 21(1), 1-8. [Link][25]
-
National Toxicology Program. (2001). OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure. [Link][9]
-
UK Health Security Agency. (2020). Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. [Link][18]
-
Elespuru, R., et al. (2018). A critical appraisal of the sensitivity of in vivo genotoxicity assays in detecting human carcinogens. Mutagenesis, 33(1), 1-18. [Link][26]
-
Organisation for Economic Co-operation and Development. (2018). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. [Link][13]
-
vivo Science GmbH. Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. [Link][14]
-
Nuvisan. Comprehensive preclinical safety testing: toxicology & safety pharmacology. [Link][22]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link][27]
-
Altasciences. (2020). Planning Your Preclinical Assessment for a Successful Regulatory Submission. [Link][28]
-
Al-Tawil, N., et al. (2024). Forensic toxicology of benzodiazepines: neuropharmacological effects, analytical challenges, and emerging detection strategies. Frontiers in Pharmacology, 15. [Link][29]
Sources
- 1. database.ich.org [database.ich.org]
- 2. regulations.gov [regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals | FDA [fda.gov]
- 5. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. ijrap.net [ijrap.net]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. OECD 408: 90-day subchronic oral toxicity study in rodents [blog.yeswelab.fr]
- 11. iccffeed.org [iccffeed.org]
- 12. ask-force.org [ask-force.org]
- 13. oecd.org [oecd.org]
- 14. vivoscience.de [vivoscience.de]
- 15. ema.europa.eu [ema.europa.eu]
- 16. admin.ich.org [admin.ich.org]
- 17. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 19. International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. collections.nlm.nih.gov [collections.nlm.nih.gov]
- 21. ICH S5 (R3) guideline on detection of reproductive and developmental toxicity for human pharmaceuticals | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 22. nuvisan.com [nuvisan.com]
- 23. criver.com [criver.com]
- 24. oecd.org [oecd.org]
- 25. Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. fda.gov [fda.gov]
- 28. altasciences.com [altasciences.com]
- 29. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
